molecular formula C12H24ClNO2 B6272427 rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride CAS No. 2307777-43-9

rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride

Cat. No. B6272427
CAS RN: 2307777-43-9
M. Wt: 249.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride, commonly referred to as rac-t-butyl-HCl, is a tertiary amine that is used in a variety of scientific applications, ranging from organic chemistry to biochemistry. Rac-t-butyl-HCl is a versatile reagent that can be used to synthesize a wide range of compounds. It is also used as a catalyst in a variety of chemical reactions. Rac-t-butyl-HCl has been studied extensively and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Rac-t-butyl-HCl has a wide range of scientific applications. It is used in organic chemistry as a catalyst for a variety of reactions, including the synthesis of amines, alcohols, and other organic compounds. It is also used in biochemistry to catalyze the synthesis of proteins, peptides, and other biological molecules. Rac-t-butyl-HCl is also used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.

Mechanism of Action

Rac-t-butyl-HCl catalyzes a variety of chemical reactions by acting as a proton transfer agent. In this role, it accepts a proton from an acidic compound and donates it to a basic compound. This proton transfer process is known as acid-base catalysis.
Biochemical and Physiological Effects
Rac-t-butyl-HCl has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been found to have anti-inflammatory and analgesic effects. In addition, rac-t-butyl-HCl has been found to have anti-cancer effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Rac-t-butyl-HCl has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easily available. It is also a relatively stable reagent, and it does not decompose easily. Furthermore, it can be used in a wide range of reactions, including organic chemistry, biochemistry, and pharmaceutical synthesis.
The main limitation of rac-t-butyl-HCl is that it is a relatively weak acid, and it is not as effective as stronger acids in some reactions. In addition, it can be difficult to remove rac-t-butyl-HCl from a reaction mixture, as it is not very soluble in water.

Future Directions

Rac-t-butyl-HCl has a wide range of potential future applications. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other chemicals. It could also be used in the development of new catalysts for organic and biochemical reactions. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, rac-t-butyl-HCl could be used in the development of new methods for drug delivery, such as nanoparticles and liposomes.

Synthesis Methods

Rac-t-butyl-HCl can be synthesized through a variety of methods. The most common method is the reaction of rac-t-butyl alcohol with hydrochloric acid. This reaction produces rac-t-butyl-HCl and water. The reaction can be represented by the following equation:
rac-t-butyl alcohol + HCl → rac-t-butyl-HCl + H2O
Other methods of synthesis include the reaction of rac-t-butyl alcohol with anhydrous hydrochloric acid, the reaction of rac-t-butyl alcohol with sodium hydroxide, and the reaction of rac-t-butyl alcohol with potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride involves the protection of the amine group, followed by the addition of tert-butyl and carboxylate groups. The final step involves the hydrochloride salt formation.", "Starting Materials": [ "2,6-dimethylpiperidine-3-carboxylic acid", "tert-butyl alcohol", "thionyl chloride", "triethylamine", "sodium bicarbonate", "hydrochloric acid", "diethyl ether", "methylene chloride" ], "Reaction": [ "Protection of amine group with tert-butoxycarbonyl (BOC) group using BOC anhydride and triethylamine in methylene chloride", "Conversion of carboxylic acid to acid chloride using thionyl chloride in methylene chloride", "Addition of tert-butyl alcohol to the acid chloride using triethylamine in methylene chloride", "Removal of BOC group using hydrochloric acid in diethyl ether", "Formation of hydrochloride salt using hydrochloric acid and sodium bicarbonate in diethyl ether" ] }

CAS RN

2307777-43-9

Product Name

rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride

Molecular Formula

C12H24ClNO2

Molecular Weight

249.8

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.